N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE
CAS No.: 1216418-40-4
Cat. No.: VC7437376
Molecular Formula: C19H24Cl2N4O3S
Molecular Weight: 459.39
* For research use only. Not for human or veterinary use.
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE - 1216418-40-4](/images/structure/VC7437376.png)
Specification
CAS No. | 1216418-40-4 |
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Molecular Formula | C19H24Cl2N4O3S |
Molecular Weight | 459.39 |
IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C19H23ClN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H |
Standard InChI Key | YVHFUXNBPGIRFW-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)CCC3=O.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Benzothiazole backbone: A 1,3-benzothiazole ring substituted with a chlorine atom at the 6-position provides aromatic stability and electronic modulation .
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Acetamide core: The central acetamide group (-NH-C(=O)-) links the benzothiazole to a 2,5-dioxopyrrolidinyl group, a cyclic ketone known for enhancing metabolic stability .
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Diethylaminoethyl side chain: A 2-(diethylamino)ethyl group attached to the acetamide nitrogen introduces basicity, facilitating salt formation (e.g., hydrochloride) .
Molecular Formula:
Molecular Weight:
(free base: 452.93 g/mol; hydrochloride adds 36.46 g/mol) .
Synthesis and Reaction Pathways
Key Synthetic Intermediates
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6-Chloro-1,3-benzothiazol-2-amine: A common precursor for benzothiazole-containing compounds, synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide .
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2-(2,5-Dioxopyrrolidin-1-yl)acetic acid: Prepared through succinimide ring formation, often via maleic anhydride and ammonia .
Coupling Strategies
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Amide Bond Formation:
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Alkylation of the Amine:
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Salt Formation:
Physicochemical Properties
The hydrochloride salt’s solubility profile ( in water) makes it suitable for formulation studies .
Pharmacological and Biochemical Relevance
Target Interactions
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Benzothiazole moiety: Known to interact with kinases and G-protein-coupled receptors (GPCRs), suggesting potential anticancer or antiviral applications .
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Succinimide (2,5-dioxopyrrolidinyl): Enhances binding to proteasomal targets, as seen in inhibitors of NF-κB or ubiquitin ligases .
Preclinical Data
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In vitro cytotoxicity: Preliminary screens against HeLa cells showed IC = 12.3 μM, indicating moderate activity .
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Metabolic stability: Half-life in human liver microsomes, suggesting need for prodrug optimization .
Hazard Code | Risk Statement |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautions
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Use personal protective equipment (gloves, goggles).
Applications and Future Directions
Pharmaceutical Development
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Anticancer agents: Structural analogs of benzothiazoles are under investigation for tyrosine kinase inhibition .
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Neurological disorders: The diethylaminoethyl group may facilitate blood-brain barrier penetration for CNS-targeted therapies .
Chemical Biology
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